molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Cat. No.: B6335031
CAS No.: 1198154-31-2
M. Wt: 186.21 g/mol
InChI Key: QYBBZRJXSQWQHO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a heterocyclic compound with a unique structure that combines elements of both quinoline and oxazine

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an EGFR tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This leads to inhibition of the autophosphorylation of EGFR, resulting in decreased activation of downstream signal transduction pathways, inhibition of cell proliferation, induction of apoptosis, and decreased tumor growth and survival .

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and metastasis. By inhibiting EGFR, the compound disrupts these pathways, leading to inhibited growth and induced apoptosis in cells with overactive EGFR.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetic profile.

Result of Action

The compound has shown significant inhibitory activities against EGFR wt kinase . Among the tested compounds, one demonstrated potent inhibitory activity toward EGFR wt tyrosine kinase with an IC50 value of 25.69 nM and showed good antiproliferative activities against NCI-H1563 and H1975 cells . This suggests that the compound could potentially be used as a therapeutic agent in cancers with overactive EGFR.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline has shown significant inhibitory activities against EGFR wt kinase . It interacts with this enzyme, leading to a decrease in its activity. The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, thereby preventing its normal function.

Cellular Effects

The compound has demonstrated good antiproliferative activities against NCI-H1563 and H1975 cells . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression related to cell proliferation. It may also affect cellular metabolism, although the specific details of these effects are not currently known.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with EGFR wt tyrosine kinase . By binding to this enzyme, the compound inhibits its activity, which can lead to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with oxazine precursors in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a similar structure.

    Oxazine: A heterocyclic compound containing an oxygen and nitrogen atom in the ring.

Comparison: 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is unique due to its combined structure of quinoline and oxazine, which imparts distinct chemical and biological properties. Compared to quinoline, it has additional reactivity due to the presence of the oxazine ring. Compared to oxazine, it has enhanced stability and potential biological activity due to the quinoline moiety.

Properties

IUPAC Name

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBZRJXSQWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1H-4-oxa-1,9-diaza-phenanthren-2-one (526 mg, 2.63 mmol) was dissolved in tetrahydrofuran (13 ml) and then cooled to 0□. To the reaction mixture, 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (5.5 ml, 5.26 mmol) was added dropwise and stirred at room temperature for 2 hours. After completion of reaction, water (1 ml), 10% aqueous solution of sodium hydroxide (2 ml) and water (3 ml) were added thereto dropwise in this order and then stirred for 1 hour at room temperature. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain colorless liquid (52 mg, 10.6%).
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
10.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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